6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrimidine core and other substituents. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This step includes the addition of diamine to an in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Various halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic rings.
Scientific Research Applications
6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: It is used in various biological assays to understand its interaction with different enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)PIPERAZINE: Another piperazine derivative with similar biological activity.
4-(4-BROMOPHENYL)PIPERAZINE: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H29N5O2S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O2S/c1-4-20-7-11-22(12-8-20)32(30,31)29-15-13-28(14-16-29)24-17-23(25-19(3)26-24)27-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27) |
InChI Key |
VJNNIXSHBHICNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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